molecular formula C18H21N5O3 B5519348 2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-methyl-N-[2-(1H-pyrazol-1-yl)benzyl]acetamide

2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-methyl-N-[2-(1H-pyrazol-1-yl)benzyl]acetamide

Cat. No. B5519348
M. Wt: 355.4 g/mol
InChI Key: ARFVUXPJYUQAND-UHFFFAOYSA-N
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Description

Synthesis Analysis

Research on related compounds such as imidazolidinyl derivatives and pyrazole-acetamide shows a variety of synthetic pathways. Duran and Canbaz (2013) describe the synthesis of drug precursors via the reaction of imidazole-2(3H)-thione derivatives with acetamide compounds, highlighting the importance of specific reagents and conditions (Duran & Canbaz, 2013).

Molecular Structure Analysis

The structure of these complex molecules is often confirmed using techniques such as NMR, FTIR, MS, and elemental analysis. For instance, Sethusankar et al. (2002) detailed the crystal structure of a related imidazolidine compound, providing insights into planarity and molecular interactions (Sethusankar et al., 2002).

Chemical Reactions and Properties

The chemical reactivity and properties, such as pKa values and acidity constants, are crucial for understanding the behavior of these compounds. Duran and Canbaz's study, for example, delves into the protonation events of acetamide derivatives, contributing to a deeper understanding of their chemical behavior (Duran & Canbaz, 2013).

Physical Properties Analysis

While specific studies on the physical properties of the target compound were not found, research methodologies from related studies suggest using spectroscopic studies and elemental analysis for determining properties like solubility, melting points, and molecular geometry.

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents, stability under different conditions, and interaction with biological molecules, are key to understanding the utility and safety of these compounds. The work by Nikalje et al. (2015) on the synthesis and evaluation of thiazolidinone derivatives provides a template for assessing anti-inflammatory activity, demonstrating how chemical properties correlate with biological effects (Nikalje et al., 2015).

properties

IUPAC Name

2-(1,3-dimethyl-2,5-dioxoimidazolidin-4-yl)-N-methyl-N-[(2-pyrazol-1-ylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O3/c1-20(16(24)11-15-17(25)22(3)18(26)21(15)2)12-13-7-4-5-8-14(13)23-10-6-9-19-23/h4-10,15H,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARFVUXPJYUQAND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C(=O)N(C1=O)C)CC(=O)N(C)CC2=CC=CC=C2N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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